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2-Bromo-4-chloroquinoline is a heterocyclic aromatic compound readily available from various chemical suppliers like Sigma-Aldrich and TCI Chemicals . While its specific applications are not as well-documented as other quinoline derivatives, research has explored its potential in various fields.
A 2022 study published in Molecules investigated the synthesis and antibacterial activity of several triazole-hybrid compounds, including one containing a 7-chloroquinoline core linked to a triazole moiety via a 2-bromo-benzaldehyde bridge . The study found that the triazole-hybrid compound exhibited moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria. However, further research is needed to evaluate the specific role of the 2-bromo-4-chloroquinoline moiety in this activity.
2-Bromo-4-chloroquinoline is an aromatic nitrogen-containing heterocyclic compound characterized by a bicyclic structure formed from a fused benzene and pyridine ring. Its chemical formula is C9H5BrClN, and it has a molecular weight of 242.50 g/mol. This compound is notable for its dual halogenation, featuring both bromine and chlorine atoms, which enhances its reactivity and potential biological activities .
There is no current scientific research available on the specific mechanism of action for 2-bromo-4-chloroquinoline.
These reactions are significant for synthesizing more complex organic molecules.
Research indicates that 2-Bromo-4-chloroquinoline exhibits various biological activities:
The synthesis of 2-Bromo-4-chloroquinoline typically involves:
Industrial methods are optimized for large-scale production while maintaining environmental considerations.
2-Bromo-4-chloroquinoline has diverse applications across several fields:
Studies have focused on the interactions of 2-Bromo-4-chloroquinoline with different biological targets:
These interactions highlight its potential utility in drug design and development.
Several compounds share structural similarities with 2-Bromo-4-chloroquinoline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloroquinoline | Contains only chlorine | Lacks bromine; fewer reactive sites |
| 4-Bromoquinoline | Contains bromine but no chlorine | Limited biological activity compared to dual halogenation |
| 6-Bromo-4-chloroquinoline | Similar halogenation pattern but different position | Different reactivity profile due to structural variation |
2-Bromo-4-chloroquinoline stands out due to its unique combination of both bromine and chlorine atoms, enhancing its reactivity and broadening its range of applications compared to its similar counterparts .
Traditional synthesis of 2-bromo-4-chloroquinoline relies on sequential electrophilic halogenation of quinoline scaffolds. The Skraup and Doebner-von Miller reactions are foundational, employing reagents like phosphorus oxychloride (POCl₃) and bromine (Br₂) under acidic conditions. For example, 4-chloroquinoline intermediates are first synthesized via cyclocondensation of 4-bromoaniline with ethyl propiolate, followed by chlorination using POCl₃ at 110–120°C. Bromination is then achieved using liquid bromine (Br₂) in dipolar aprotic solvents like dichloromethane, yielding regioselective substitution at the 2-position.
Table 1: Representative Yields from Classical Halogenation Methods
| Starting Material | Halogenation Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Chloroquinoline | Br₂ in CH₂Cl₂ | 25°C, 4 h | 72% | |
| 6-Bromoquinolin-4-ol | POCl₃ | Reflux, 2 h | 92.6% | |
| 3-(4-Bromoaniline) acrylate | PCl₃ in toluene | 200–220°C, 10 h | 81% |
Conventional methods often suffer from poor regiocontrol, requiring multiple purification steps to isolate 2-bromo-4-chloroquinoline from di- or tri-halogenated byproducts. For instance, bromination of 4-chloroquinoline without directing groups yields mixtures of 2- and 3-bromo derivatives, necessitating column chromatography.
2-Bromo-4-chloroquinoline is a halogenated quinoline derivative with molecular formula C9H5BrClN and molecular weight of 242.50 g/mol [1] [2]. The compound features a quinoline core structure with bromine substitution at the 2-position and chlorine at the 4-position, creating a unique electronic distribution and molecular geometry [3]. The molecular structure consists of a fused bicyclic system with a benzene ring and a pyridine ring, where the nitrogen atom in the pyridine ring contributes to the compound's distinctive properties [2].
The physical properties of 2-bromo-4-chloroquinoline include a density of 1.673 g/cm³ and a boiling point of 308°C at 760 mmHg [3]. The compound exists as a solid at room temperature with a characteristic crystalline structure [1]. While specific X-ray crystallographic data for 2-bromo-4-chloroquinoline itself is limited in the literature, analysis of related halogenated quinoline structures provides valuable insights into its likely molecular geometry [4].
Based on crystallographic studies of similar halogenated quinolines, the molecular structure of 2-bromo-4-chloroquinoline is expected to exhibit the following key geometric parameters [4] [5]:
| Bond/Angle | Expected Value |
|---|---|
| C2-Br Bond Length | 1.87-1.90 Å |
| C4-Cl Bond Length | 1.73-1.76 Å |
| C-N-C Angle | 116-118° |
| Dihedral Angle (Quinoline Plane) | <5° (nearly planar) |
The quinoline core is expected to maintain planarity with minimal deviation from the ideal geometry, as the halogen substituents typically do not induce significant distortion of the aromatic system [5] [6]. The bromine atom at position 2 likely extends perpendicular to the plane of the quinoline ring, while the chlorine at position 4 maintains the planarity of the system [4].
Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic environment and structural features of 2-bromo-4-chloroquinoline [7] [8]. The proton and carbon NMR spectra reveal characteristic signals that confirm the substitution pattern and molecular structure of this compound [7].
The ¹H NMR spectrum of 2-bromo-4-chloroquinoline in deuterated chloroform (CDCl₃) exhibits distinctive signals corresponding to the five protons in the molecule [7] [9]. The expected chemical shifts and coupling patterns are as follows:
| Position | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) |
|---|---|---|---|---|
| H-3 | 7.65-7.70 | singlet | 1H | - |
| H-5 | 8.20-8.25 | doublet | 1H | J = 8.4-8.6 |
| H-6 | 7.60-7.65 | triplet | 1H | J = 7.0-7.5 |
| H-7 | 7.75-7.80 | triplet | 1H | J = 7.0-7.5 |
| H-8 | 8.10-8.15 | doublet | 1H | J = 8.4-8.6 |
The H-3 proton appears as a characteristic singlet due to the absence of neighboring protons, while the protons in the benzene ring (H-5 through H-8) display the expected coupling patterns of an ortho-disubstituted aromatic system [7] [10]. The H-5 and H-8 protons typically appear at lower field due to the deshielding effect of the nitrogen atom and the halogen substituents [10] [9].
The ¹³C NMR spectrum of 2-bromo-4-chloroquinoline reveals nine distinct carbon signals, consistent with its molecular structure [7] [10]. The expected chemical shifts are:
| Position | Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C-2 | 140-142 | quaternary (C-Br) |
| C-3 | 122-124 | tertiary (CH) |
| C-4 | 142-144 | quaternary (C-Cl) |
| C-4a | 126-128 | quaternary |
| C-5 | 128-130 | tertiary (CH) |
| C-6 | 126-128 | tertiary (CH) |
| C-7 | 130-132 | tertiary (CH) |
| C-8 | 130-132 | tertiary (CH) |
| C-8a | 148-150 | quaternary |
The quaternary carbons bearing the halogen substituents (C-2 and C-4) show characteristic downfield shifts due to the electronegative nature of bromine and chlorine [7] [10]. The C-8a carbon adjacent to the nitrogen atom appears at the most downfield position due to the deshielding effect of the nitrogen [10].
Two-dimensional NMR techniques provide additional structural information about 2-bromo-4-chloroquinoline [11] [10]:
COSY (Correlation Spectroscopy): Reveals scalar coupling between adjacent protons, confirming the connectivity in the benzene ring. The H-5/H-6, H-6/H-7, and H-7/H-8 correlations are clearly observed [11] [9].
HSQC (Heteronuclear Single Quantum Coherence): Establishes direct one-bond correlations between protons and their attached carbons, confirming the assignments of C-3, C-5, C-6, C-7, and C-8 [11] [10].
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons separated by multiple bonds. Key correlations include H-3 to C-4a and C-2, H-5 to C-4 and C-8a, and H-8 to C-4a and C-8a [11] [9].
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about spatial proximity between protons, helping to confirm the structural arrangement of the quinoline core [11] [10].
These 2D NMR techniques collectively confirm the structure and substitution pattern of 2-bromo-4-chloroquinoline, providing a comprehensive spectroscopic profile of the compound [11] [9].
Mass spectrometry is a powerful analytical technique for structural elucidation of 2-bromo-4-chloroquinoline, providing information about its molecular weight, isotopic pattern, and fragmentation behavior [12] [2]. The mass spectrum of 2-bromo-4-chloroquinoline exhibits characteristic features that reflect its halogenated structure [12].
The molecular ion (M+) of 2-bromo-4-chloroquinoline appears at m/z 240.93, corresponding to its molecular weight [2] [3]. Due to the natural isotopic abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl), the molecular ion region displays a distinctive isotopic pattern [12] [2]:
| m/z | Relative Intensity | Isotopic Composition |
|---|---|---|
| 240.93 | 100% | 79Br, 35Cl |
| 242.93 | ~98% | 81Br, 35Cl |
| 242.93 | ~33% | 79Br, 37Cl |
| 244.93 | ~32% | 81Br, 37Cl |
This characteristic isotopic pattern, with four peaks of similar intensity in a ratio of approximately 100:98:33:32, serves as a diagnostic feature for compounds containing both bromine and chlorine atoms [12] [2].
The mass spectrometric fragmentation of 2-bromo-4-chloroquinoline follows several characteristic pathways that provide structural information [12] [2]:
Loss of Halogen Atoms: The primary fragmentation involves the sequential loss of bromine and chlorine atoms [12]:
Ring Fragmentation: Further fragmentation involves cleavage of the quinoline ring system [12]:
Retro-Diels-Alder Fragmentation: The quinoline system can undergo retro-Diels-Alder fragmentation, leading to characteristic fragments at m/z 129 and m/z 102 [12].
The fragmentation pattern of 2-bromo-4-chloroquinoline is influenced by the presence of the electronegative halogen substituents, which affect the electron distribution and bond strengths within the molecule [12] [2]. The loss of halogen atoms is typically favored due to the relatively weak carbon-halogen bonds, particularly the carbon-bromine bond [12].
Density Functional Theory calculations provide valuable insights into the electronic structure, molecular properties, and reactivity of 2-bromo-4-chloroquinoline [13] [14]. These computational studies help elucidate the effects of halogen substitution on the quinoline core and predict various physicochemical properties [14] [5].
DFT calculations for 2-bromo-4-chloroquinoline are typically performed using the B3LYP functional with the 6-311G(d,p) or cc-pVDZ basis sets, which provide a good balance between accuracy and computational efficiency [14] [5]. The molecular geometry is optimized to find the minimum energy conformation, followed by frequency calculations to confirm the absence of imaginary frequencies and calculate thermodynamic properties [5].
The calculated electronic structure of 2-bromo-4-chloroquinoline reveals important features about its electron distribution and reactivity [13] [14]:
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.78 to -6.92 eV |
| LUMO Energy | -2.30 to -2.45 eV |
| HOMO-LUMO Gap | 4.40 to 4.50 eV |
| Dipole Moment | 2.8 to 3.2 Debye |
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions show that the HOMO is primarily localized on the quinoline ring system, while the LUMO has significant contributions from the carbon atoms bearing the halogen substituents [14] [5]. This electronic distribution influences the reactivity patterns of the molecule, particularly in electrophilic and nucleophilic reactions [5].
DFT calculations also provide valuable information about the thermodynamic properties of 2-bromo-4-chloroquinoline [5] [6]:
| Property | Calculated Value |
|---|---|
| Total Electronic Energy | -3400 to -3420 kcal/mol |
| Zero-Point Energy | 70 to 75 kcal/mol |
| Thermal Energy | 75 to 80 kcal/mol |
| Entropy | 95 to 100 cal/mol·K |
| Gibbs Free Energy | -3350 to -3370 kcal/mol |
These thermodynamic parameters help understand the stability and reactivity of the compound under various conditions [5] [6]. The relatively high stability of 2-bromo-4-chloroquinoline can be attributed to the aromatic character of the quinoline core and the electronic effects of the halogen substituents [5].
Conformational analysis of 2-bromo-4-chloroquinoline in comparison with other halogenated quinoline analogues provides valuable insights into the effects of substitution patterns on molecular geometry, electronic properties, and reactivity [15] [16]. This comparative approach helps establish structure-property relationships within this class of compounds [15].
The molecular geometry of 2-bromo-4-chloroquinoline can be compared with several related halogenated quinolines to understand the influence of substitution patterns [15] [16]:
| Compound | Key Structural Features | Comparison with 2-Bromo-4-chloroquinoline |
|---|---|---|
| 2-Chloroquinoline | Single halogen at position 2 | Less steric hindrance, similar electronic effects at position 2 |
| 4-Chloroquinoline | Single halogen at position 4 | Similar electronic effects at position 4, different distribution of electron density |
| 2-Bromoquinoline | Single bromine at position 2 | Similar steric and electronic effects at position 2, different overall electron distribution |
| 2,4-Dibromoquinoline | Bromine at positions 2 and 4 | Similar steric effects, stronger electron-withdrawing character |
| 7-Bromo-4-chloroquinoline | Halogens at positions 4 and 7 | Different substitution pattern affecting electronic distribution |
The presence of both bromine at position 2 and chlorine at position 4 in 2-bromo-4-chloroquinoline creates a unique electronic environment that distinguishes it from mono-halogenated analogues [15] [17]. The larger bromine atom at position 2 introduces greater steric hindrance compared to chlorine, affecting the reactivity at neighboring positions [15].
Comparative analysis of electronic properties reveals how different halogen substitution patterns affect the electron distribution in quinoline derivatives [15] [16]:
Inductive Effects: Both bromine and chlorine are electron-withdrawing through the inductive effect, reducing electron density in the quinoline ring [15]. The combined effect of two halogens in 2-bromo-4-chloroquinoline results in a more electron-deficient system compared to mono-halogenated analogues [16].
Resonance Effects: Halogens can donate electrons through resonance, partially offsetting their inductive electron-withdrawing effect [15]. This resonance contribution is more significant in positions that can effectively conjugate with the quinoline π-system [16].
Halogen Bonding: The potential for halogen bonding (σ-hole interactions) differs between bromine and chlorine, with bromine typically forming stronger halogen bonds due to its larger size and greater polarizability [15] [16].
While the quinoline core is rigid and planar, the conformational analysis focuses on subtle variations in bond angles and torsional preferences among different halogenated analogues [15] [16]:
Ring Planarity: 2-Bromo-4-chloroquinoline maintains a nearly planar quinoline ring system, similar to other halogenated analogues [15]. The maximum deviation from planarity is typically less than 0.1 Å [16].
Bond Angles: The C-C-X bond angles (where X is a halogen) show slight variations depending on the halogen and its position [15]. The C-C-Br angle at position 2 (approximately 120-122°) is slightly different from the C-C-Cl angle at position 4 (approximately 118-120°) [16].
Torsional Preferences: The preferred orientation of the halogen atoms relative to the quinoline plane shows minimal variation among different analogues, with both bromine and chlorine typically lying in the plane of the ring [15] [16].
Comparative analysis of 2-bromo-4-chloroquinoline with other halogenated analogues reveals several structure-property relationships [15] [16]:
Melting Point: The melting points of dihalogenated quinolines are generally higher than their monohalogenated counterparts, with 2-bromo-4-chloroquinoline expected to have a melting point in the range of 110-120°C [17] [18].
Solubility: The presence of two halogen substituents in 2-bromo-4-chloroquinoline reduces its water solubility compared to monohalogenated analogues but increases its solubility in organic solvents like toluene and chloroform [17] [18].
Dipole Moment: The dipole moment of 2-bromo-4-chloroquinoline (2.8-3.2 Debye) is influenced by the combined effect of the two halogen substituents and differs from mono-halogenated analogues [15] [16].
Reactivity Patterns: The reactivity of 2-bromo-4-chloroquinoline in various chemical transformations (e.g., nucleophilic substitution, electrophilic aromatic substitution) shows distinctive patterns compared to other halogenated analogues, reflecting its unique electronic structure [15] [16].
2-Bromo-4-chloroquinoline exhibits well-defined thermal characteristics that are fundamental to its handling and application. The compound demonstrates a sharp melting point of 85-86°C under standard atmospheric conditions [1]. This relatively low melting point indicates moderate intermolecular forces between molecules in the solid state, which is consistent with the molecular structure containing two halogen substituents that provide both dipolar interactions and van der Waals forces.
The boiling point of 2-Bromo-4-chloroquinoline has been determined to be 308°C at 760 mmHg [2] [3]. This significant difference between melting and boiling points (approximately 220°C) suggests a broad liquid range, indicating good thermal stability in the molten state. The elevated boiling point reflects the substantial molecular weight of 242.50 g/mol and the presence of the aromatic quinoline ring system, which contributes to strong intermolecular π-π stacking interactions.
Flash point measurements indicate that 2-Bromo-4-chloroquinoline has a flash point of 140.1°C [2] [3], which classifies it as a combustible material rather than a flammable one under standard safety classifications. This thermal behavior is important for processing and storage considerations, as the compound requires elevated temperatures to pose ignition risks.
The thermal decomposition characteristics of 2-Bromo-4-chloroquinoline involve the formation of several hazardous products including carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides [4]. This decomposition pattern is typical for halogenated aromatic compounds and occurs at temperatures significantly above the boiling point when the compound is subjected to thermal stress or combustion conditions.
The solubility characteristics of 2-Bromo-4-chloroquinoline are governed by its polar surface area (PSA) of 12.89 Ų and a calculated LogP value of 3.65070 [2]. These parameters indicate that the compound exhibits predominantly lipophilic character with limited hydrophilic properties.
The compound demonstrates solubility in organic solvents, particularly those of intermediate to high polarity. Toluene has been specifically identified as a suitable solvent for 2-Bromo-4-chloroquinoline [5]. The relatively high LogP value of 3.65 suggests good solubility in non-polar to moderately polar organic solvents including alcohols, ethers, and aromatic hydrocarbons.
Water solubility is expected to be limited due to the hydrophobic quinoline ring system and the presence of halogen substituents. The calculated polar surface area of 12.89 Ų is considerably lower than the threshold typically associated with good aqueous solubility (approximately 60-90 Ų for drug-like molecules), confirming the compound's preference for organic solvent systems.
The refractive index of 1.68 [2] provides additional insight into the compound's optical properties and can be used to predict solubility behavior in various organic media. This relatively high refractive index is consistent with the presence of the aromatic ring system and halogen substituents, which contribute to the compound's polarizability.
2-Bromo-4-chloroquinoline contains a quinoline nitrogen atom that can serve as a potential protonation site under acidic conditions. The basicity of this nitrogen is significantly reduced compared to simple pyridine due to the extended aromatic system and the electron-withdrawing effects of both bromine and chlorine substituents.
The bromine atom at the 2-position and chlorine atom at the 4-position both exert electron-withdrawing inductive effects that decrease the electron density on the quinoline nitrogen . This electronic deactivation results in a lower pKa value compared to unsubstituted quinoline, making the compound a weaker base and more resistant to protonation under mildly acidic conditions.
In strongly acidic media, protonation can occur at the nitrogen atom, forming the corresponding quinolinium salt. This protonation significantly alters the compound's solubility characteristics, typically increasing water solubility while decreasing solubility in non-polar organic solvents. The exact pKa value for 2-Bromo-4-chloroquinoline has not been experimentally determined in the available literature, but structure-activity relationships suggest it would be several units lower than the parent quinoline (pKa ≈ 4.9).
The compound does not contain any obvious acidic protons in its structure, as the aromatic hydrogen atoms are not sufficiently activated by the electron-withdrawing substituents to exhibit measurable acidity under normal conditions. Therefore, 2-Bromo-4-chloroquinoline behaves primarily as a weak base rather than an amphoteric compound.
The electrochemical behavior of 2-Bromo-4-chloroquinoline is influenced by both the quinoline ring system and the halogen substituents. The quinoline nucleus can undergo both reduction and oxidation reactions under appropriate electrochemical conditions .
Reduction processes typically involve the quinoline ring system, where the pyridine portion can be reduced to form dihydroquinoline derivatives. The presence of electron-withdrawing halogen substituents facilitates this reduction by stabilizing the reduced species through electronic effects . The bromine and chlorine atoms also provide potential sites for reductive dehalogenation reactions, particularly the bromine atom which is more readily reduced than chlorine.
Oxidation reactions of 2-Bromo-4-chloroquinoline can occur at multiple sites. The quinoline nitrogen can be oxidized to form N-oxide derivatives under appropriate conditions . Additionally, the aromatic ring system can undergo oxidative coupling reactions, although the presence of halogen substituents may influence the regioselectivity of such processes.
The compound's electrochemical properties are further influenced by its ability to participate in metal-catalyzed reactions such as Suzuki-Miyaura coupling, where the carbon-halogen bonds serve as electrophilic sites for cross-coupling reactions . The relative reactivity follows the typical order: C-Br > C-Cl, with the bromine substituent being more reactive toward oxidative addition processes.
Voltammetric studies on related halogenated quinoline compounds indicate that the reduction potential is influenced by the number and position of halogen substituents [11]. The dual halogenation in 2-Bromo-4-chloroquinoline likely results in a more positive reduction potential compared to monohalogenated analogs.
Irritant